Tetradecyl triacontanoate

Descripción

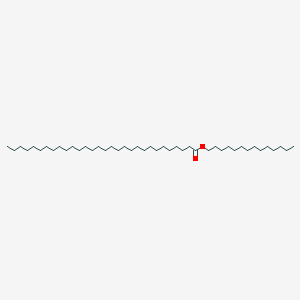

Tetradecyl triacontanoate (C₄₄H₈₆O₂) is a long-chain ester composed of a tetradecyl (C₁₄) alcohol moiety esterified to triacontanoic acid (C₃₀). It is identified in medicinal plants and is structurally characterized by its extended hydrocarbon chain, which contributes to its hydrophobic properties .

Propiedades

Número CAS |

104932-41-4 |

|---|---|

Fórmula molecular |

C44H88O2 |

Peso molecular |

649.2 g/mol |

Nombre IUPAC |

tetradecyl triacontanoate |

InChI |

InChI=1S/C44H88O2/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-34-36-38-40-42-44(45)46-43-41-39-37-35-33-16-14-12-10-8-6-4-2/h3-43H2,1-2H3 |

Clave InChI |

PSJMKTMNDFRDII-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tetradecyl triacontanoate can be synthesized through esterification, where tetradecanol reacts with triacontanoic acid in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to remove water and drive the reaction to completion. The general reaction is as follows:

C14H30OH+C30H60O2→C44H90O2+H2O

Industrial Production Methods: In industrial settings, the production of tetradecyl triacontanoate often involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the pure ester.

Types of Reactions:

Oxidation: Tetradecyl triacontanoate can undergo oxidation reactions, particularly at the ester linkage, leading to the formation of carboxylic acids and alcohols.

Reduction: The ester can be reduced to its corresponding alcohols using reducing agents like lithium aluminum hydride.

Hydrolysis: In the presence of water and an acid or base catalyst, tetradecyl triacontanoate can hydrolyze back to tetradecanol and triacontanoic acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux.

Major Products Formed:

Oxidation: Tetradecanoic acid and triacontanol.

Reduction: Tetradecanol and triacontanol.

Hydrolysis: Tetradecanol and triacontanoic acid.

Aplicaciones Científicas De Investigación

Tetradecyl triacontanoate has several applications in scientific research:

Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

Biology: Investigated for its role in lipid metabolism and as a component of natural waxes.

Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.

Industry: Utilized in the production of cosmetics, lubricants, and as a plasticizer in polymer formulations.

Mecanismo De Acción

The mechanism of action of tetradecyl triacontanoate involves its interaction with lipid membranes due to its amphiphilic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems where the compound can facilitate the transport of active ingredients across cell membranes.

Comparación Con Compuestos Similares

Table 1: Key Properties of Tetradecyl Triacontanoate and Related Compounds

Key Observations:

Chain Length and Hydrophobicity: Tetradecyl triacontanoate’s C₄₄ chain renders it significantly more hydrophobic than methyl tetradecanoate (C₁₅) or sodium tetradecyl sulfate (C₁₄). This limits its solubility in aqueous environments, contrasting with the amphiphilic nature of sodium tetradecyl sulfate .

Fatty acids with unsaturation or shorter chains exhibit stronger bioactivity due to enhanced membrane disruption capabilities . ester) in bioactivity .

Branching and Isomerism: Branched esters like tetradecyl 13-methylpentadecanoate demonstrate how alkyl branching can influence melting points and enzymatic degradation, though their biological roles remain less studied compared to linear esters .

Industrial and Pharmacological Relevance

- Tetradecyl Triacontanoate: Potential applications in coatings or lubricants due to its high molecular weight and stability. Its presence in medicinal plants suggests possible roles in plant defense mechanisms, though further studies are needed .

- Methyl Tetradecanoate: Widely used in cosmetics and food industries as a fragrance component, leveraging its volatility and mild polarity .

- Sodium Tetradecyl Sulfate : Clinically utilized as a sclerosing agent for varicose veins, underscoring the divergence in applications between sulfate derivatives and esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.